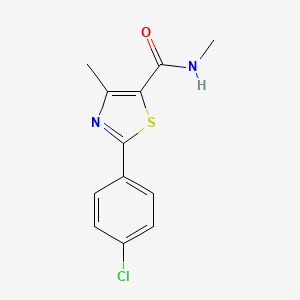

![molecular formula C15H14N4O2 B2790219 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide CAS No. 2416231-53-1](/img/structure/B2790219.png)

3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide” is a type of heterocyclic compound . It is related to the imidazo[1,2-b]pyridazine class of compounds, which are known for their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine compounds involves the reaction of heterocyclic amines with active electrophiles . This protocol provides a simple and practical approach to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields .Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines can undergo various chemical reactions. For instance, they can participate in radical reactions for direct functionalization . These reactions can be catalyzed by transition metals, or they can occur via metal-free oxidation or photocatalysis strategies .Mécanisme D'action

Target of Action

The primary target of EN300-7535840 is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .

Mode of Action

EN300-7535840 acts as an inhibitor of IL-17A . It may act by binding to the IL-17A receptor, thereby preventing the cytokine from exerting its pro-inflammatory effects .

Biochemical Pathways

The inhibition of IL-17A by EN300-7535840 affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, EN300-7535840 can potentially reduce inflammation and tissue damage associated with conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and can be orally administered .

Result of Action

The inhibition of IL-17A by EN300-7535840 can lead to a reduction in inflammation and tissue damage, thereby improving symptoms in patients with conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Avantages Et Limitations Des Expériences En Laboratoire

The compound has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. However, the compound has some limitations, including its poor solubility in water and its instability under certain conditions.

Orientations Futures

There are several potential future directions for research on 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide. Some of these include:

1. Further studies on the compound's anti-inflammatory and anti-cancer activities

2. Investigation of the compound's potential use in the treatment of neurological disorders

3. Development of novel formulations to improve the compound's solubility and stability

4. Exploration of the compound's potential use as a diagnostic tool for various diseases

5. Investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects.

In conclusion, this compound is a compound that has shown significant potential in scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective activities make it an attractive candidate for further studies. However, more research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide involves a multi-step process that includes the reaction of 3-aminopyridazine with 4-methylbenzoyl chloride to form 3-(4-methylbenzoyl)pyridazine. This intermediate is then reacted with 2-(chloromethyl)imidazo[1,2-b]pyridazine to yield the final product.

Applications De Recherche Scientifique

The compound has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name |

3-(imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-10-4-5-11(15(16)20)7-13(10)21-9-12-8-17-14-3-2-6-18-19(12)14/h2-8H,9H2,1H3,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBSZXOQCDTMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)OCC2=CN=C3N2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one](/img/structure/B2790137.png)

![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)

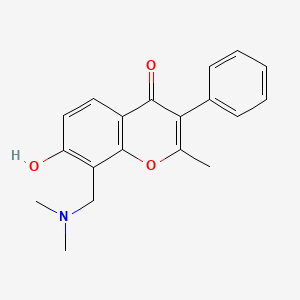

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)

![Quinoxalin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2790142.png)

![[2-oxo-2-(propylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2790147.png)

![3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2790149.png)

![Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2790150.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2790153.png)

![1-(benzylthio)-N-(sec-butyl)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2790155.png)